molecular formula C13H24O3 B1593811 Undecanoic acid, 10-oxo-, ethyl ester CAS No. 36651-38-4

Undecanoic acid, 10-oxo-, ethyl ester

Cat. No. B1593811
CAS RN: 36651-38-4
M. Wt: 228.33 g/mol
InChI Key: NRBJEWXKXBILDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undecanoic acid, 10-oxo-, ethyl ester, also known as Ethyl undecanoate or Ethyl undecylate, is a chemical compound with the formula C13H26O2 . It is a volatile fatty acid ethyl ester (FAEE) commonly found in alcoholic beverages and is also reported to occur in fermented wheat germ extract .


Molecular Structure Analysis

The molecular structure of Undecanoic acid, 10-oxo-, ethyl ester consists of 13 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h3-12H2,1-2H3 .


Physical And Chemical Properties Analysis

Undecanoic acid, 10-oxo-, ethyl ester has a molecular weight of 214.3443 . Other physical and chemical properties such as boiling point, density, and refractive index are mentioned in the search results .

Scientific Research Applications

Medicine

Ethyl 10-oxoundecanoate may have potential applications in the medical field, particularly in drug formulation and delivery systems. Its ester properties could make it suitable for synthesizing prodrugs or modifying pharmacokinetic profiles of active pharmaceutical ingredients (APIs) to enhance their solubility, stability, and bioavailability .

Agriculture

In agriculture, Ethyl 10-oxoundecanoate could be used to develop biopesticides or fertilizers. Its chemical structure might allow it to act as a carrier for active substances or as a biodegradable alternative to traditional agrochemicals .

Material Science

This compound could be utilized in material science for the synthesis of novel polymers or coatings. Its ability to react with various monomers might lead to the creation of materials with specific properties such as increased durability or environmental resistance .

Environmental Science

Ethyl 10-oxoundecanoate might find applications in environmental science, particularly in the development of green solvents or agents for bioremediation processes. Its potential for non-toxicity and biodegradability could make it an attractive option for reducing environmental impact .

Biochemistry

In biochemistry, the compound could be involved in the study of metabolic pathways or enzyme reactions. It might serve as a substrate or inhibitor in enzymatic assays or for the exploration of biochemical processes .

Pharmacology

The pharmacological applications of Ethyl 10-oxoundecanoate could include its use in the design of novel therapeutic agents. Its structural features might be advantageous in the synthesis of compounds with specific receptor binding or activity modulation .

Industrial Processes

Ethyl 10-oxoundecanoate could play a role in various industrial processes, such as the production of ethyl acetate or other esters. Its properties might be beneficial in optimizing production efficiency and reducing waste .

Analytical Chemistry

Lastly, in analytical chemistry, Ethyl 10-oxoundecanoate could be used as a standard or reagent in chromatography, spectrometry, or other analytical techniques. It might help in the quantification or identification of compounds in complex mixtures .

Safety and Hazards

Undecanoic acid, 10-oxo-, ethyl ester may cause skin irritation and serious eye irritation . It is recommended to wash the skin and eyes thoroughly after handling and to wear protective clothing and eye protection .

Mechanism of Action

Ethyl 10-oxoundecanoate, also known as Undecanoic acid, 10-oxo-, ethyl ester, is a chemical compound with the molecular formula C13H24O3 . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It is known that the compound is involved in the synthesis of potentially biologically active o- and n-containing macroheterocycles . The compound is converted from undec-10-enal via the Tishchenko disproportionation reaction .

Biochemical Pathways

Ethyl 10-oxoundecanoate is involved in the synthesis of macroheterocycles . The compound is first converted from undec-10-enal to undec-10-enyl undec-10-enoate via the Tishchenko disproportionation reaction . This is followed by the Wacker–Tsuji oxidation of undec-10-enyl undec-10-enoate, which results in the formation of 10-oxoundecanyl 10-oxoundecanoate . Finally, the [1+1]-condensation of 10-oxoundecanyl-10-oxoundecenoate with hydrazine hydrate or malonic, glutaric, or adipic acid dihydrazides leads to the synthesis of four macroheterocycles .

Result of Action

The result of the action of Ethyl 10-oxoundecanoate is the synthesis of potentially biologically active O- and N-containing macroheterocycles . These macroheterocycles could have various applications in the field of organic chemistry and medicinal chemistry.

Action Environment

It is known that the synthesis of the compound from undec-10-enal involves reactions that are catalyzed by specific substances . Therefore, the presence and concentration of these substances in the environment could potentially influence the action of the compound.

properties

IUPAC Name

ethyl 10-oxoundecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-3-16-13(15)11-9-7-5-4-6-8-10-12(2)14/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBJEWXKXBILDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337212
Record name Ethyl 10-oxoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 10-oxoundecanoate

CAS RN

36651-38-4
Record name Ethyl 10-oxoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Undecanoic acid, 10-oxo-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Undecanoic acid, 10-oxo-, ethyl ester
Reactant of Route 3
Reactant of Route 3
Undecanoic acid, 10-oxo-, ethyl ester
Reactant of Route 4
Reactant of Route 4
Undecanoic acid, 10-oxo-, ethyl ester
Reactant of Route 5
Reactant of Route 5
Undecanoic acid, 10-oxo-, ethyl ester
Reactant of Route 6
Reactant of Route 6
Undecanoic acid, 10-oxo-, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.